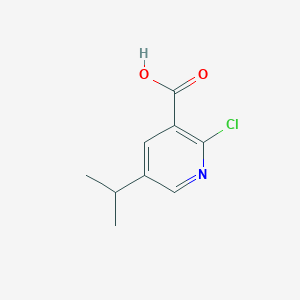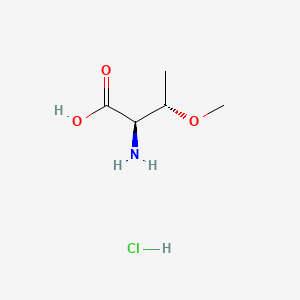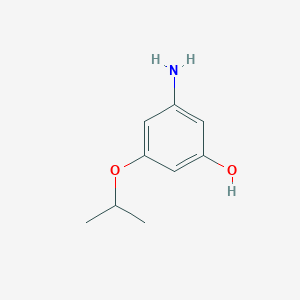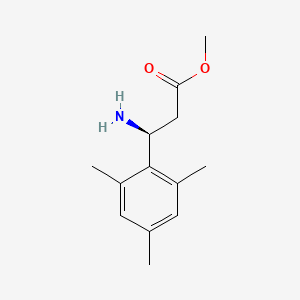
4-(Azetidin-2-yl)-1-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Azetidin-2-yl)-1-methylpiperidine is a heterocyclic compound that features both an azetidine and a piperidine ring. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The azetidine ring, a four-membered nitrogen-containing ring, is known for its strained nature, which can impart unique reactivity and biological activity to the compounds it is part of.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-2-yl)-1-methylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of a suitable amine with a halogenated compound can lead to the formation of the azetidine ring .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Azetidin-2-yl)-1-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Azetidin-2-yl)-1-methylpiperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Azetidin-2-yl)-1-methylpiperidine involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Uniqueness
4-(Azetidin-2-yl)-1-methylpiperidine is unique due to its dual ring structure, which combines the properties of both azetidine and piperidine rings. This combination can result in unique reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
4-(azetidin-2-yl)-1-methylpiperidine |
InChI |
InChI=1S/C9H18N2/c1-11-6-3-8(4-7-11)9-2-5-10-9/h8-10H,2-7H2,1H3 |
InChI-Schlüssel |
CXWCWQGJQCNSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-M-tolyl-propionic acid](/img/structure/B13479191.png)


![5-[[(2R)-2-aminobutyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479208.png)


![2-{4-[(Dimethylamino)methyl]phenyl}-6-[(4-methylphenoxy)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13479240.png)
![(3R,8aR)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13479245.png)


